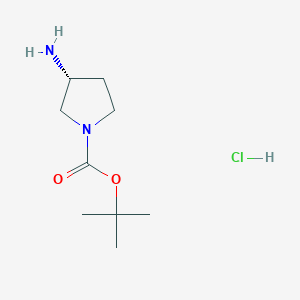

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride

Description

“(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride” (CAS: 1004538-34-4) is a chiral pyrrolidine derivative with a molecular formula of C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the pyrrolidine ring and exists as a hydrochloride salt, enhancing its stability and solubility for synthetic applications. It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in Buchwald-Hartwig amination reactions to generate bioactive derivatives (e.g., V1, V2, and V3 in ) .

Properties

IUPAC Name |

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQHLWCRRNDFIY-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662437 | |

| Record name | tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004538-34-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004538-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of pyrrolidine with a tert-butyl protected amino carbinol in the presence of hydrochloric acid. This reaction leads to the formation of the ®-tert-butyl 3-aminopyrrolidine intermediate, which is then converted to the hydrochloride salt by the addition of hydrogen chloride or other acids .

Industrial Production Methods

In industrial settings, the production of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amine derivatives, while oxidation reactions can produce different carboxylate or ketone derivatives.

Scientific Research Applications

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound with applications in pharmaceutical research and development . It is also known as 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- .

Key Properties and Identifiers

- Molecular Formula:

- Molecular Weight: 222.71 g/mol

- IUPAC Name: tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride

- CAS Number: 1004538-34-4

Scientific Research Applications

This compound is used as a key intermediate in the synthesis of various pharmaceutical compounds .

Pharmaceutical Industry

- Synthesis of Pharmaceutical Compounds: This compound is a building block for creating more complex molecules with potential therapeutic applications .

- Modulators of Chemokine Receptors: 3-aminopyrrolidine derivatives, including this compound, are used in the development of chemokine receptor modulators .

Case Studies

- ** дослідження** Studies have explored the structure-activity relationships of disubstituted-1,5-naphthyridines, with this compound being a component in the synthesis of these compounds. Chirality minimally influences antiplasmodial activity .

- ** дослідження** derivatives have been tested in murine disease models for lupus, demonstrating potential in modulating TLR7 .

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and reactions. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(S)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride

- CAS : 1246643-15-1

- Molecular Formula : C₁₂H₂₅ClN₂O₂

- Molecular Weight : 264.79 g/mol

- Key Differences: The 3-position substituent is a dimethylaminomethyl group instead of a primary amino group. The stereochemistry at the 3-position is (S) -configured, altering chiral recognition in biological systems. The bulkier dimethylaminomethyl group may reduce solubility compared to the smaller amino group in the (R)-isomer .

4-DPCA and 2-DPCA Derivatives

- Structure : Pyrrolidine derivatives with C₁₀H₂₁ substituents at the 4- or 2-position (Fig. 1 in ).

- Key Differences: Substituent position (2- vs. 4-) affects steric interactions and binding affinity in receptor-ligand systems. The lack of a Boc-protected amino group distinguishes these compounds from the target molecule .

Physicochemical and Pharmacokinetic Properties

| Property | (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | (S)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride |

|---|---|---|

| Molecular Weight | 222.71 g/mol | 264.79 g/mol |

| Substituent | Primary amino group | Dimethylaminomethyl group |

| Chirality | (R)-configuration | (S)-configuration |

| Synthetic Utility | Intermediate for V1, V2 derivatives | Likely niche applications due to steric hindrance |

Biological Activity

(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 257.4 ± 33.0 °C at 760 mmHg

- Melting Point : 243-244 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which modulate various biological pathways. The compound may act as a ligand for receptors or enzymes, leading to significant biological effects such as:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Alteration of signaling pathways that may affect cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that (R)-tert-butyl 3-aminopyrrolidine derivatives exhibit antimicrobial activity. For example, studies have shown that certain substituted pyrrolidine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

-

In Vitro Studies :

- A study assessed the anti-inflammatory effects by measuring cytokine levels in human cell lines treated with the compound. Results showed a significant reduction in IL-6 and TNF-alpha production compared to controls, indicating its potential as an anti-inflammatory agent.

-

Animal Models :

- In a murine model of inflammation, administration of (R)-tert-butyl 3-aminopyrrolidine significantly reduced swelling and pain responses compared to untreated groups. This suggests that the compound could be effective in vivo for inflammatory conditions.

-

Mechanistic Insights :

- Research utilizing molecular docking studies indicated that (R)-tert-butyl 3-aminopyrrolidine binds effectively to target proteins involved in inflammation and immune response modulation, supporting its therapeutic potential.

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of (R)-tert-butyl 3-aminopyrrolidine derivatives:

| Study Type | Target Activity | Key Findings |

|---|---|---|

| In Vitro | Anti-inflammatory | Reduced IL-6 and TNF-alpha production |

| In Vivo | Pain reduction | Significant reduction in swelling in mice models |

| Molecular Docking | Protein binding | High affinity for inflammatory pathway proteins |

Q & A

Basic Questions

Q. What are the key physicochemical properties and structural identifiers of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride?

- Answer : The compound has a molecular formula of C₉H₁₉ClN₂O₂ (molecular weight: 222.71 g/mol) and a CAS registry number 1004538-34-4 . Its InChIKey (NBQHLWCRRNDFIY-OGFXRTJISA-N ) and MDL number (MFCD08061978 ) are critical for database searches and structural verification. The tert-butyl carbamate group provides steric protection for the amine, making it a common intermediate in enantioselective synthesis. Validation of these identifiers is essential for reproducibility in synthetic workflows .

Q. How can the purity and identity of this compound be validated in a research setting?

- Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine protons) and pyrrolidine backbone. For example, in related compounds, the pyrrolidine protons appear as multiplet signals between δ 3.0–4.5 ppm, while the carbamate carbonyl resonates near δ 155 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺). Purity can be assessed via HPLC with UV detection at 210–220 nm, targeting ≥95% purity for synthetic intermediates .

Advanced Research Questions

Q. What are the optimal conditions for introducing the tert-butyl carbamate protecting group during the synthesis of (R)-3-aminopyrrolidine derivatives?

- Answer : The tert-butyl carbamate (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For sterically hindered amines like (R)-3-aminopyrrolidine, use DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) at 0–20°C to enhance reaction efficiency. Triethylamine (TEA) is added to neutralize HCl byproducts. Reaction progress can be monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Answer : Contradictions often arise from rotational isomers (e.g., carbamate conformation) or solvent effects. For example, in DMSO-d₆ , the amine proton may appear broad due to hydrogen bonding. Use variable-temperature NMR to distinguish dynamic processes. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. Computational tools (e.g., DFT calculations) can predict chemical shifts and verify assignments .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?

- Answer : Racemization can occur during Boc deprotection (e.g., using HCl in dioxane). To minimize this, use mild acidic conditions (e.g., 4 M HCl in dioxane at 0°C) and monitor reaction time rigorously. Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase can quantify enantiomeric excess (ee). Alternatively, crystallize intermediates with chiral resolving agents (e.g., tartaric acid) to enhance enantiopurity .

Q. How is this compound utilized in the synthesis of bioactive molecules, and what analytical data support its role?

- Answer : It serves as a key intermediate in heterocyclic drug discovery , such as synthesizing benzo[d]imidazole carboximidamide derivatives (e.g., antitumor agents). In one protocol, the Boc group is deprotected to yield a free amine, which undergoes nucleophilic substitution with chlorinated aryl halides. ¹⁹F NMR (δ -127 to -156 ppm) and HRMS ([M+1]⁺ = 425.2/427.1) confirmed the final product’s structure .

Methodological Notes

- Synthetic Workflow : Prioritize anhydrous conditions for Boc protection to avoid side reactions.

- Data Interpretation : Always compare experimental NMR data with literature values for analogous compounds to validate assignments.

- Safety : Handle HCl salts in a fume hood due to potential liberation of HCl gas during reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.